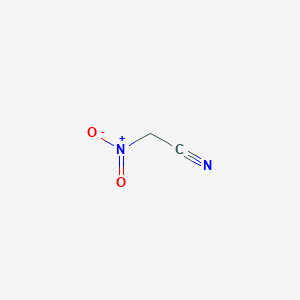

Nitroacetonitrile

説明

Synthesis Analysis

Nitroacetonitrile serves as a versatile synthetic precursor in the formation of heterocyclic and polyfunctional aliphatic products . It can allow for straightforward conversion to amino, acyl, and other functional groups . A main advantage of using nitroacetonitrile in the formation of heterocyclic-based energetics is its ability to add vicinal amino and nitro moieties onto fused ring structures .Molecular Structure Analysis

The molecular structure of Nitroacetonitrile is characterized by a single central carbon attached to two strong electronegative, electron-withdrawing groups .Chemical Reactions Analysis

Nitroacetonitrile is a versatile synthetic precursor in organic synthesis as an intermediate in the formation of heterocyclic and polyfunctional aliphatic products . It possesses two strongly electronegative, electron-withdrawing groups directly attached to the same α-carbon, making the protons of the central carbon (CH 2 group) acidic .Physical And Chemical Properties Analysis

Nitroacetonitrile is the simplest α-nitronitrile; it possesses a single central carbon attached to two strong electronegative, electron-withdrawing groups allowing extensive chemistry through the active methylene center .科学的研究の応用

Synthetic Applications in Organic Chemistry

Nitroacetonitrile (NAN) is a valuable agent in organic synthesis. It acts as a cyano(nitro)methylating agent, facilitating the construction of polyfunctionalized compounds. Despite its explosive nature, which limits practical handling, its synthetic equivalents, such as dipyrrolidinium cyano-aci-nitroacetate, provide safer alternatives. These equivalents are thermally stable and soluble in common organic solvents, making them suitable for cyano(nitro)methylation in the construction of various polyfunctionalized frameworks (Iwai & Nishiwaki, 2021).

Energetic Materials Synthesis

NAN is a versatile precursor in energetic materials synthesis. It enables extensive chemistry through its active methylene center. Its stable salts, while maintaining reactivity similar to the free acid, overcome stability and purification issues. NAN is particularly effective in adding vicinal amino and nitro moieties onto fused ring structures, essential in the production of insensitive energetic materials (Creegan & Piercey, 2020).

Formation of Heterocyclic and Polyfunctional Aliphatic Products

NAN's reaction with various agents, like triethyl orthoformate and orthoacetate, in the presence of pyridine leads to the formation of heterocyclic and polyfunctional aliphatic products. These reactions enable the synthesis of compounds like 2-alkoxy-6-amino-3-cyano-5-nitropyridines and 6-amino-3-cyano-5-nitro-2(1H)-pyridone, which have potential applications in nucleophilic substitutions (Reidlinger & Junek, 1991).

Use in 1,3-Dipolar Cycloaddition Reactions

NAN can act as a synthetic equivalent of cyanonitrile oxide in 1,3-dipolar cycloaddition reactions. Through this, it enables the generation of 3-cyanoisoxazol(in)es, expanding the possibilities in organic synthesis and the formation of novel compounds (Nishiwaki et al., 2019).

Facilitating the Synthesis of Pentanedinitrile-2,4-dinitronates

NAN plays a role in the synthesis of pentanedinitrile-2,4-dinitronates, which are used as functional materials in various applications, including biologically active compounds. It enables the preparation of these compounds through reactions with aldehydes in the presence of thionyl chloride, leading to R-nitroacrylonitriles and subsequently to dinitronates (Nishiwaki et al., 1999).

Safe Cyano(nitro)methylation Method

Developing a safe and practical cyano(nitro)methylation method is another application of NAN. Cyano-aci-nitroacetate, serving as a synthetic equivalent of NAN, reacts with ketones and aldehydes to afford various polyfunctionalized nitriles. These nitriles are precursors for a range of heterocyclic compounds, further expanding their application in organic synthesis (Asahara & Nishiwaki, 2015).

Safety And Hazards

Pure acid nitroacetonitrile as a precursor suffers from numerous drawbacks including lack of high-yield high-purity syntheses, and chemical instability including the chance of spontaneous explosion . Stable salts of nitroacetonitrile, such as the potassium salt of nitroacetonitrile which is easily prepared via an indirect route, do not have these issues .

将来の方向性

The advantage of using salts and avoiding pure neutral nitroacetonitrile is the decreased risk due to bypassing the generation of free neutral nitroacetonitrile during a reaction . These alternatives allow work without the hazard of explosion and allow for purer precursors to be used in synthesis using nitroacetonitrile as a reagent .

特性

IUPAC Name |

2-nitroacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2O2/c3-1-2-4(5)6/h2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBOSISZPCOPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902418 | |

| Record name | NoName_1661 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitroacetonitrile | |

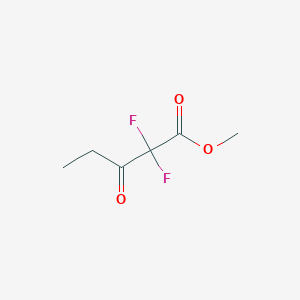

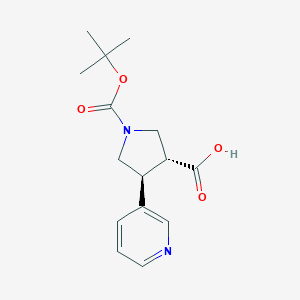

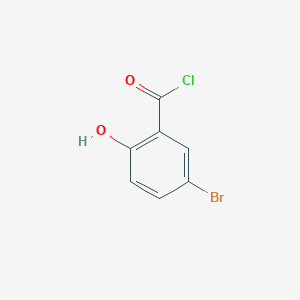

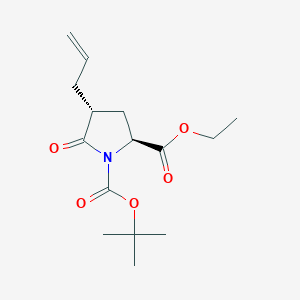

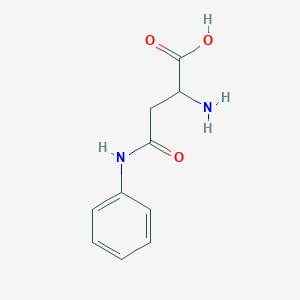

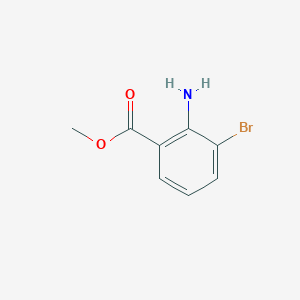

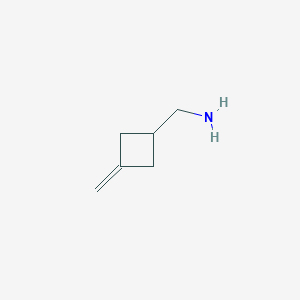

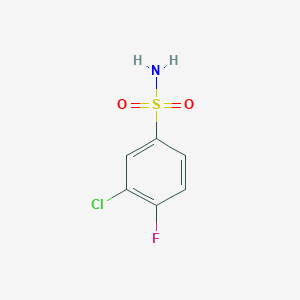

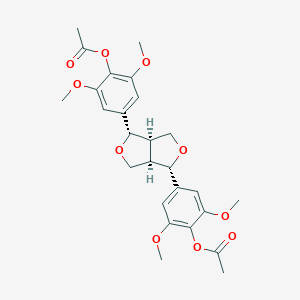

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。